molecular formula C5H4IN5 B136838 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 151266-23-8

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B136838
CAS No.: 151266-23-8
M. Wt: 261.02 g/mol
InChI Key: HQAIUXZORKJOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H4IN5 and its molecular weight is 261.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIUXZORKJOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364058
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151266-23-8
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Research Context and Significance of 3 Iodo 1h Pyrazolo 3,4 D Pyrimidin 4 Amine

The significance of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is deeply rooted in the broader importance of its parent scaffold, the pyrazolo[3,4-d]pyrimidine nucleus. This heterocyclic system is a bioisostere of purine (B94841), the fundamental building block of nucleic acids and adenosine (B11128) triphosphate (ATP). This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a vast array of enzymes, particularly protein kinases, which play a central role in cellular signaling pathways.

The introduction of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine core to create this compound was a pivotal development. This halogenation provides a highly versatile chemical handle for medicinal chemists. The carbon-iodine bond is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This synthetic flexibility allows for the systematic and efficient introduction of a wide range of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of the pharmacological properties of the resulting molecules. Consequently, this compound has become an indispensable building block in the synthesis of targeted therapeutics.

The journey of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry is a testament to the enduring value of heterocyclic chemistry in drug discovery. Initially synthesized as analogs of naturally occurring purines, their potential to interfere with biological processes was quickly recognized. An early and notable example of a drug based on this scaffold is Allopurinol, a xanthine (B1682287) oxidase inhibitor used in the treatment of gout.

A significant milestone in the evolution of this scaffold as a platform for kinase inhibitors came in 1996 with the discovery of 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1) and 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2). These compounds were identified as potent inhibitors of the Src family of non-receptor tyrosine kinases, which are frequently dysregulated in cancer. This discovery opened the floodgates for the extensive exploration of pyrazolo[3,4-d]pyrimidines as kinase inhibitors.

The subsequent decades witnessed an explosion of research in this area, leading to the development of numerous pyrazolo[3,4-d]pyrimidine-based compounds with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The culmination of this intensive research effort is exemplified by the approval of Ibrutinib (Imbruvica), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain B-cell cancers. The synthesis of Ibrutinib notably utilizes this compound as a key starting material, underscoring the industrial and therapeutic relevance of this specific iodo-substituted intermediate.

The current research landscape is vibrant with studies leveraging this compound to create novel and potent inhibitors of various kinases implicated in human diseases. The primary focus remains on the development of anticancer agents, with numerous studies reporting the synthesis and biological evaluation of derivatives targeting key oncogenic kinases.

Kinase Inhibitors in Oncology:

Researchers have successfully utilized this compound to generate inhibitors against a panel of cancer-related kinases. Through Suzuki coupling reactions, various aryl and heteroaryl moieties have been introduced at the 3-position, leading to compounds with potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), among others. rsc.orgrsc.orgnih.gov

For instance, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR inhibitors. One of the most promising compounds, which features a substituted phenyl group introduced via the iodo-intermediate, exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant T790M mutant. nih.gov Another study focused on CDK2 inhibitors reported derivatives with IC50 values as low as 0.057 µM. rsc.org

The table below summarizes the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound against various cancer-related kinases and cell lines.

Derivative ClassTarget Kinase/Cell LineIC50/GI50 Values
Phenyl-substitutedEGFR (wild-type)0.016 µM
Phenyl-substitutedEGFR (T790M mutant)0.236 µM
Phenyl-substitutedA549 (Lung Cancer)8.21 µM
Phenyl-substitutedHCT-116 (Colon Cancer)19.56 µM
ThioglycosidesCDK2/cyclin A20.057 µM
ThioglycosidesMCF-7 (Breast Cancer)45 nM
ThioglycosidesHCT-116 (Colon Cancer)6 nM
Amide-linkedVEGFR-20.063 µM
Amide-linkedMDA-MB-468 (Breast Cancer)3.343 µM
Amide-linkedT-47D (Breast Cancer)4.792 µM

Inhibitors for Infectious Diseases:

Beyond oncology, this compound is also a valuable precursor for the development of agents against infectious diseases. A notable example is its use in the synthesis of potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a key enzyme in the life cycle of the malaria parasite. By targeting this kinase, researchers aim to block the transmission of malaria to mosquitoes.

Acute Myeloid Leukemia (AML):

The compound also serves as a reagent in the discovery and preparation of CHMFL-FLT3-122, a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor for FLT3-ITD positive acute myeloid leukemia.

While the primary application of this compound and its derivatives is in medicinal chemistry, the versatile pyrazolo[3,4-d]pyrimidine scaffold has found utility in other scientific disciplines.

Agricultural Chemistry:

The biological activity of pyrazolo[3,4-d]pyrimidines extends to the plant kingdom. Research has explored their potential as herbicides and as agents to enhance plant resistance against viruses like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). researchgate.net Some derivatives have been shown to augment a plant's natural defense mechanisms, offering a potential strategy for crop protection. researchgate.net

Material Science:

In the field of material science, certain pyrazolo[3,4-d]pyrimidine derivatives, such as Allopurinol, Oxypurinol, and Thiopurinol, have been investigated as corrosion inhibitors for metals like aluminum. researchgate.net Their ability to form a protective layer on the metal surface makes them promising candidates for preventing corrosion.

Diagnostics:

The unique structure of this compound and its ability to be incorporated into larger molecules make it a candidate for the development of diagnostic tools. It is being investigated for use in diagnostic assays to detect specific biological markers associated with various diseases.

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The selective introduction of an iodine atom onto the pyrazolo[3,4-d]pyrimidine scaffold is a key transformation that paves the way for further molecular elaboration. The electron-rich nature of the pyrazole (B372694) ring facilitates electrophilic substitution, and various protocols have been developed to achieve this with high regioselectivity.

Direct iodination using N-Iodosuccinimide (NIS) stands out as a prevalent and efficient method for the synthesis of this compound. This approach is favored for its operational simplicity, mild reaction conditions, and high yields.

The choice of solvent and reaction temperature is critical for the successful and regioselective iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with NIS. Dimethylformamide (DMF) is a commonly employed solvent for this transformation, providing good solubility for the starting material and facilitating the reaction. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A representative procedure involves treating 1H-pyrazolo[3,4-d]pyrimidin-4-amine with NIS in DMF at a temperature of around 85°C. These conditions have been reported to afford the desired this compound in high yields. While DMF is a standard solvent, other polar aprotic solvents could potentially be used, although optimization of the reaction conditions would be necessary.

Table 1: Representative Reaction Conditions for NIS Iodination

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%)
1H-pyrazolo[3,4-d]pyrimidin-4-amine NIS DMF 85 Not Specified High

The iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with NIS proceeds via an electrophilic aromatic substitution mechanism. The pyrazolo[3,4-d]pyrimidine ring system is electron-rich, making it susceptible to attack by electrophiles. The pyrazole moiety is generally more reactive towards electrophilic substitution than the pyrimidine (B1678525) ring.

The reaction is initiated by the generation of an electrophilic iodine species from NIS. In the presence of an acid catalyst, which can be adventitious or intentionally added, the succinimide (B58015) nitrogen of NIS is protonated, enhancing the electrophilicity of the iodine atom. The electron-rich C3 position of the pyrazole ring then acts as a nucleophile, attacking the electrophilic iodine to form a sigma complex, also known as an arenium ion intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized over the pyrazole ring. Finally, a base, which can be the solvent (DMF) or the succinimide anion, abstracts a proton from the C3 position, restoring the aromaticity of the pyrazole ring and yielding the this compound product. The regioselectivity for the C3 position is governed by the electronic properties of the heterocyclic system, where the C3 position is the most nucleophilic site.

While NIS is a highly effective reagent, other iodinating agents can also be employed for the synthesis of this compound. The choice of reagent may depend on factors such as cost, availability, and specific substrate compatibility.

One common alternative is the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid or hydrogen peroxide, is required to generate the more electrophilic iodonium (B1229267) ion (I+) in situ. Another classical iodinating agent is iodine monochloride (ICl), which is a stronger electrophile than I₂ and can often effect iodination under milder conditions.

Furthermore, a combination of molecular iodine with a base such as potassium hydroxide (B78521) has been used for the iodination of related pyrazolo[3,4-b]pyridines, suggesting its potential applicability to the pyrazolo[3,4-d]pyrimidine system. nih.gov For pyrimidine derivatives, a green chemistry approach using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions has been reported, which could be explored for the synthesis of the title compound. nih.gov

Table 2: Alternative Iodination Reagents

Reagent(s) General Conditions Comments
I₂ / Oxidizing Agent Typically in an acidic medium In situ generation of electrophilic iodine.
Iodine Monochloride (ICl) Often in an inert solvent More reactive than molecular iodine.
I₂ / Base Basic conditions Potential for regioselective iodination. nih.gov
I₂ / AgNO₃ Solvent-free grinding An environmentally friendly alternative. nih.gov

Direct Iodination Protocols utilizing N-Iodosuccinimide (NIS)

Derivatization Strategies and Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

The synthetic utility of this compound lies in its capacity to serve as a versatile building block for the construction of more complex molecules. The carbon-iodine bond at the C3 position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C3-iodo group of this compound is an excellent handle for such transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of the iodo-substituted pyrazolopyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds and introduce aryl, heteroaryl, or vinyl substituents at the C3 position. Common catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. The choice of base, such as potassium carbonate or cesium carbonate, and solvent, like dioxane or toluene, is crucial for the reaction's success.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the C3-iodo compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology provides a direct route to alkynyl-substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates in organic synthesis and can be further elaborated.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocycles

Reaction Type Halide Substrate Coupling Partner Catalyst/Ligand Base Solvent
Suzuki-Miyaura 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one p-Methoxyphenylboronic acid PdCl₂(PPh₃)₂ Na₂CO₃ Dioxane
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane
Sonogashira 4-Iodotoluene Phenylacetylene 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina - THF-DMA
Sonogashira 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF

These derivatization strategies highlight the importance of this compound as a key intermediate. The ability to introduce a wide variety of functional groups at the C3 position through robust and versatile palladium-catalyzed cross-coupling reactions opens up extensive possibilities for the synthesis of novel compounds with tailored properties for various applications.

N-Alkylation and Related Modifications at the N1 Nitrogen Atom

The N1 nitrogen atom of the pyrazole ring in this compound is a key site for introducing structural diversity. N-alkylation can be achieved by reacting the scaffold with various alkylating agents. For example, in related pyrazolo[3,4-d]pyrimidine systems, reactions with reagents such as methyl iodide, propargyl bromide, or phenacyl bromide in a solvent like dimethylformamide (DMF) have been shown to successfully yield N-alkylated products. nih.gov This modification is significant as the substituent at the N1 position can influence the molecule's orientation within a biological target's binding site, thereby affecting its activity and selectivity.

Chemical Modifications of the C4-Amino Group

The C4-amino group presents another opportunity for structural modification, although it is generally less reactive towards the cross-coupling reactions that the C3-iodo position readily undergoes. This exocyclic amino group can potentially undergo standard transformations such as acylation, alkylation, or conversion into other functionalities. mdpi.com In studies on different pyrimidine nucleosides, the C4 position has been successfully modified by activating the adjacent carbonyl group and substituting it with various nucleophiles. researchgate.net While direct modification of the C4-amino group of this compound is less commonly reported in the context of initial diversification, its potential for late-stage functionalization remains an important consideration in synthetic design.

Introduction of Diverse Functional Groups

The strategic placement of reactive handles at the C3 (iodo), N1 (NH), and C4 (amino) positions allows for the systematic introduction of diverse functional groups. Palladium-catalyzed reactions at C3 enable the incorporation of a vast array of aryl, heteroaryl, and alkynyl groups. The N1 position can be functionalized with various alkyl or substituted alkyl chains through alkylation reactions. nih.gov The C4-amino group, while requiring different chemical strategies, offers a further point for diversification. mdpi.com This multi-positional modification capability makes this compound a valuable building block for creating large libraries of compounds for screening in drug discovery and chemical biology. chemimpex.com

Process Optimization and Scalability Considerations for Synthetic Routes

The transition of a synthetic route from laboratory scale to large-scale manufacturing requires careful consideration of process optimization and scalability. For multi-step syntheses involving intermediates like this compound, factors such as cost, safety, efficiency, and robustness are paramount. x-mol.net

Solvent Recovery and Reagent Management

A primary method for solvent recovery in the synthesis of pyrazolopyrimidine derivatives is evaporation under reduced pressure. mdpi.comrsc.org This technique is frequently employed after a reaction or extraction step to remove the solvent, allowing for its potential collection and recycling. For instance, in the synthesis of certain derivatives, solvents are evaporated, and the remaining residue is then subjected to purification. rsc.org

A significant trend in reagent and solvent management is the adoption of green chemistry principles. nih.govrsc.org This includes the use of environmentally benign solvents like water or ethanol (B145695), which are less toxic and more easily managed than many traditional organic solvents. researchgate.netresearchgate.net Furthermore, solvent-free reaction conditions represent a major advancement. rsc.orgresearchgate.net Techniques such as "free solvent fusion" have been successfully used to prepare pyrazolo[3,4-d]pyrimidine derivatives, completely eliminating the need for a solvent and simplifying product work-up. rsc.org Ionic liquids have also been explored as green reaction media due to their negligible vapor pressure, non-flammability, and potential for recycling. researchgate.net

TechniqueDescriptionAdvantages
Evaporation Under Reduced Pressure Removal of solvent from a solution by reducing the pressure, which lowers the solvent's boiling point.Allows for the collection and potential reuse of the solvent; commonly used for isolating crude products. mdpi.comrsc.org
Solvent-Free Fusion Reactants are heated together in the absence of a solvent until they melt and react.Eliminates solvent waste, simplifies purification, and can reduce reaction times. rsc.org
Green Solvents Use of environmentally friendly solvents such as water or ethanol.Reduces toxicity and environmental impact compared to traditional organic solvents. researchgate.netresearchgate.net
Multi-Component Reactions A reaction where multiple reactants combine in a single step to form a product that incorporates portions of all reactants.Improves efficiency, reduces waste, and minimizes the need for purification of intermediates. rsc.org

Purification Techniques for High-Purity Derivatives

Achieving high purity is critical for the subsequent use of this compound and its derivatives. A variety of purification techniques are employed, often in combination, to isolate the target compound from reaction mixtures and byproducts.

Crystallization is a widely used and effective method for purifying solid pyrazolopyrimidine derivatives. nih.gov The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. Common solvents used for recrystallizing pyrazolopyrimidine derivatives include isopropanol, 1,4-dioxane, and ethanol. mdpi.comnih.gov In some cases, a simple filtration of the precipitated solid followed by washing with a solvent like hot ethanol is sufficient to achieve the desired purity. nih.gov

Column chromatography is another cornerstone technique for purification, particularly for separating complex mixtures or when crystallization is ineffective. In this method, the crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase. For example, derivatives have been purified by column chromatography using a mixture of ethyl acetate and n-hexane as the eluant. nih.gov

Washing and filtration are fundamental work-up procedures. After a reaction, the crude product, which often precipitates as a solid, is collected by filtration. rsc.orgnih.gov This solid is then washed with appropriate solvents to remove residual reagents and soluble impurities. rsc.orgnih.gov For instance, a synthesized pyrazolopyrimidine was filtered, washed with hot ethanol, and then crystallized to yield the pure product. nih.gov

The purity of the final compounds is often verified using techniques like Thin Layer Chromatography (TLC), which provides a quick assessment of the number of components in a mixture. rsc.org

Purification MethodSolvents/Materials UsedTarget Compound Class
Crystallization Isopropanol, 1,4-Dioxane, EthanolPhenylpyrazolo[3,4-d]pyrimidine derivatives, Triazolopyrimidines mdpi.comnih.gov
Filtration & Washing Hot Ethanol, Ethanol-water mixtureHydrazinyl-phenyl-pyrazolo[3,4-d]pyrimidine, Thione derivatives rsc.orgnih.gov
Column Chromatography Silica gel with Ethyl acetate/n-hexanePyrazolopyrimidine derivatives

Emerging Synthetic Techniques

The field of synthetic chemistry is continually evolving, with new techniques being developed to improve reaction efficiency, reduce environmental impact, and access novel chemical structures. For pyrazolopyrimidine synthesis, microwave-assisted synthesis and iodocyclization strategies are notable emerging methods.

Microwave-Assisted Synthesis has emerged as a powerful tool that significantly accelerates the synthesis of pyrazolo[3,4-d]pyrimidines. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time compared to conventional heating methods. rsc.orgresearchgate.net For example, a solvent-free synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives was developed under microwave irradiation, demonstrating the method's alignment with green chemistry principles by minimizing solvent use. researchgate.net Microwave-assisted protocols have been shown to decrease reaction times from hours to minutes while providing high yields. rsc.orgresearchgate.net This rapid and efficient heating can also minimize the formation of by-products, simplifying product isolation. rsc.org

Reaction TypeConventional TimeMicrowave TimeYield ImprovementReference
Pyrazolo[3,4-d]pyrimidine formation54 hours100 minutesSignificant researchgate.net
Three-component synthesisNot specifiedShort reaction timeHigh rsc.org

Iodocyclization represents a sophisticated strategy for constructing complex heterocyclic systems. In the context of pyrazolopyrimidines, an intramolecular regioselective iodocyclization has been used to create 7-iodo derivatives from 2-alkynyl pyrazolopyrimidines. rsc.orgresearchgate.net This reaction typically involves treating the alkyne precursor with iodine in a solvent like dichloromethane (B109758) (DCM). rsc.org The resulting iodo-derivatives are versatile intermediates that can be used for further structural modifications through palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, or Heck reactions, allowing for the introduction of a wide variety of substituents. researchgate.netrsc.org This coupling-iodocyclization-coupling strategy provides a powerful pathway to a diverse library of novel pyrazolopyrimidine derivatives. rsc.org

Structural Characterization and Computational Analysis

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are fundamental in confirming the identity and purity of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

While numerous studies confirm the synthesis of derivatives of this compound and report that NMR data are consistent with their expected structures, specific proton (¹H) and carbon (¹³C) NMR spectral data for the parent compound are not extensively detailed in publicly accessible scientific literature. Typically, for a molecule with this structure, one would expect to observe distinct signals for the pyrimidine (B1678525) proton, the N-H protons of the pyrazole (B372694) and amine groups, and the corresponding carbon signals in the aromatic and heterocyclic regions.

Table 1: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Signals for pyrimidine C-H, pyrazole N-H, and amine NH₂ protons.
¹³C NMR Resonances for all five carbon atoms in the bicyclic system.
Mass Spec. Molecular ion peak confirming the molecular weight.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) analyses have confirmed the molecular weight of this compound. The expected monoisotopic mass is 260.9511 g/mol . In electrospray ionization (ESI) in positive mode, the compound is detected as its protonated form, [M+H]⁺.

Table 2: Mass Spectrometry Data

Parameter Value
Molecular Formula C₅H₄IN₅
Molecular Weight 261.02 g/mol

Detailed fragmentation analysis of this compound is not widely reported. Such an analysis would be valuable for structural confirmation, typically showing the loss of iodine, ammonia, or cleavage of the pyrimidine or pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H bonds of the amine and pyrazole groups, as well as vibrations from the aromatic rings and the carbon-iodine bond. One report mentions an N-H stretching vibration around 3415 cm⁻¹.

Table 3: Expected Infrared Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine, pyrazole) 3450 - 3250
C=N Stretch (pyrimidine) 1650 - 1550
C=C Stretch (aromatic) 1600 - 1450

Crystallographic and Conformational Analysis

Crystallographic studies are essential for the definitive determination of the three-dimensional structure of a molecule in its solid state and for understanding the intermolecular interactions that govern its crystal packing.

Analysis of Intermolecular Interactions (e.g., N-H···N Hydrogen Bonds, C-I···N Halogen Bonds, π-π Stacking)

Without a crystal structure, the analysis of intermolecular interactions remains speculative, based on the known functional groups within the molecule. It is highly probable that the crystal packing of this compound would be significantly influenced by a network of intermolecular interactions.

N-H···N Hydrogen Bonds: The presence of both hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the nitrogen atoms of the pyrimidine and pyrazole rings) suggests that N-H···N hydrogen bonds would be a dominant feature in the crystal lattice, likely forming dimers or extended chains.

C-I···N Halogen Bonds: The iodine atom at the 3-position can act as a halogen bond donor, interacting with nitrogen atoms on adjacent molecules. This type of interaction is a recognized force in crystal engineering.

π-π Stacking: The planar pyrazolopyrimidine ring system is expected to facilitate π-π stacking interactions between parallel molecules, further stabilizing the crystal structure.

A comprehensive understanding of these interactions awaits the successful crystallization and X-ray diffraction analysis of this compound.

Dihedral Angles and Molecular Planarity

For instance, studies on other pyrazolo[3,4-d]pyrimidine derivatives have revealed a tendency for the fused ring system to be nearly planar. A crystal structure analysis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one demonstrated that the pyrazolopyrimidine unit is only slightly non-planar, with a minimal dihedral angle of 1.22(8)° between the mean planes of the pyrazole and pyrimidine rings. researchgate.net In another related heterocyclic system, 3-iodo-1H-pyrazolo[3,4-b]pyridine, the molecule is reported to be essentially planar, with a dihedral angle of just 0.82(3)° between the pyridine (B92270) and pyrazole rings. researchgate.net These findings suggest that the core scaffold of this compound is also likely to adopt a predominantly planar conformation. The degree of planarity can, however, be influenced by the nature and orientation of substituents, as well as intermolecular interactions within the crystal lattice. mdpi.com

Quantum Chemical Calculations and Electronic Structure Investigations

Quantum chemical calculations offer a powerful theoretical framework to probe the electronic structure and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic properties of molecules. For pyrazolo[3,4-d]pyrimidine systems, DFT calculations, often using the B3LYP hybrid functional, provide valuable information about the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In derivatives of pyrazolo[3,4-d]pyrimidine, the distribution of HOMO and LUMO is typically spread across the fused ring system, indicating a delocalized electron density that contributes to the aromaticity and stability of the core structure. researchgate.net For this compound, the presence of the electron-donating amino group and the electron-withdrawing iodine atom would be expected to significantly influence the energies and localizations of these frontier orbitals.

Electrostatic Potential Surfaces and Reactivity Predictions

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms of the heterocyclic rings, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net Conversely, the amino group's hydrogen atoms would exhibit positive potential (blue regions), making them potential hydrogen bond donors. The iodine atom in this compound would introduce a region of positive potential on the halogen atom (a sigma-hole), making it a potential halogen bond donor, which can be a significant interaction in protein-ligand binding. These predictions are instrumental in understanding the non-covalent interactions that govern the molecule's biological activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques provide a dynamic perspective on the conformational behavior of this compound and its interactions with biological targets.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For a relatively rigid structure like the pyrazolo[3,4-d]pyrimidine core, the conformational flexibility is primarily associated with the rotation of substituent groups. Energy minimization calculations, using force fields or quantum mechanical methods, are performed to find the lowest energy conformation. Studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have shown that different conformations can arise due to the specific arrangement of substituents, which in turn is influenced by the molecular packing in the solid state. mdpi.com Understanding the preferred conformation is crucial as it dictates the shape of the molecule and its ability to fit into a protein's binding site.

Protein-Ligand Docking Studies to Predict Binding Modes

Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are well-known as kinase inhibitors, and docking studies have been instrumental in elucidating their binding mechanisms.

In a typical docking study, the 3D structure of the target kinase is obtained from a protein data bank. The this compound molecule would then be placed into the ATP-binding site of the kinase, and various possible binding poses would be generated and scored based on their predicted binding energy. These studies often reveal key hydrogen bonding interactions between the pyrazolo[3,4-d]pyrimidine core and conserved amino acid residues in the kinase hinge region. For instance, the amino group at the 4-position and the nitrogen atoms in the pyrazole ring are frequently involved in forming crucial hydrogen bonds that anchor the inhibitor in the active site. researchgate.netnih.gov Docking studies on various pyrazolo[3,4-d]pyrimidine derivatives have successfully predicted their binding modes with targets such as PI3-K/mTOR, CDK2, and EGFR, providing a rational basis for the design of more potent and selective inhibitors. researchgate.netnih.govnih.gov

Biological Activity and Pharmacological Mechanisms

Enzyme Inhibition Profiles

The primary mechanism of action for compounds derived from the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold involves the inhibition of specific enzymes, most notably protein kinases. unisi.it Kinases are pivotal in cell signaling, and their deregulation can lead to uncontrolled cell growth and proliferation. unisi.it Derivatives of this compound have been developed to target a range of kinases, demonstrating the versatility of the pyrazolo[3,4-d]pyrimidine core in designing specific enzyme inhibitors. unisi.itresearchgate.net

The pyrazolo[3,4-d]pyrimidine structure is a bioisostere of adenine (B156593), the core component of adenosine (B11128) triphosphate (ATP). This structural similarity allows it to function as an ATP-competitive inhibitor. nih.govmdpi.com The flat heteroaromatic system of the pyrazolo[3,4-d]pyrimidine moiety can occupy the adenine binding region within the ATP-binding pocket of a kinase. nih.govsemanticscholar.org By lodging itself in this site, the inhibitor prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to a substrate protein. This action effectively halts the kinase's enzymatic activity and disrupts the downstream signaling cascade. nih.gov The structure of these inhibitors can be modified to create interactions with other key amino acid residues in the kinase domain, enhancing binding affinity and specificity. nih.gov

By inhibiting specific kinases, derivatives of this compound can block signal transduction pathways that are essential for the survival, activation, proliferation, and differentiation of cells, particularly cancer cells. nih.gov For example, inhibiting kinases involved in the B-cell receptor (BCR) pathway can disrupt the survival signals for malignant B-cells. nih.gov Similarly, blocking FMS-like tyrosine kinase 3 (FLT3) signaling interferes with pathways that regulate the proliferation and survival of hematopoietic stem and progenitor cells, which is particularly relevant in certain types of leukemia. nih.gov The ultimate effect of this pathway inhibition is often the promotion of apoptosis (programmed cell death) in the targeted cancer cells. researchgate.net

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). researchgate.netnih.gov While early-generation inhibitors are effective, their utility can be limited by the emergence of drug-resistant mutations, most notably the T315I "gatekeeper" mutation. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold has been instrumental in developing dual Src/Abl inhibitors capable of overcoming this resistance. researchgate.netnih.gov Studies have demonstrated that specific derivatives can effectively inhibit both wild-type Bcr-Abl and the resistant T315I mutant form. researchgate.net Docking simulations and enzymatic assays have confirmed that these compounds can bind to the mutated kinase, showing promise for treating resistant forms of CML. researchgate.netnih.gov

Table 1: Inhibition of Bcr-Abl Kinase by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Enzyme Inhibition Value (Ki)
Derivative 2b Bcr-Abl T315I 36 nM

Data sourced from multiple studies. researchgate.netmdpi.com

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. nih.gov It is a key therapeutic target for B-cell malignancies. The compound this compound is a key intermediate in the synthesis of ibrutinib, a potent and irreversible inhibitor of BTK. chemicalbook.com Furthermore, novel series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potent BTK inhibitors. nih.gov These compounds are designed to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition and sustained blockade of the B-cell receptor signaling pathway. nih.gov

Table 2: Potency of a Novel Pyrazolo[3,4-d]pyrimidine Derivative against BTK

Compound Target Enzyme Inhibition Value (IC50)

Data sourced from a study on 1-substituted pyrazolopyrimidine derivatives. nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase involved in the normal development of hematopoietic stem cells. vichemchemie.com Mutations in the FLT3 gene, such as internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov These mutations result in the constitutive activation of the kinase, promoting uncontrolled cell proliferation. nih.gov The this compound scaffold has been utilized to develop potent inhibitors of FLT3. These inhibitors are crucial for treating patients with FLT3-ITD positive AML. Research has led to the development of compound families that selectively target the mutated FLT3 kinase, showing promising results in AML cell lines that harbor the FLT3-ITD mutation. vichemchemie.com

Table 3: Inhibition of FLT3-ITD by a Pyrazolo[3,4-d]pyrimidine-based Compound Family

Compound Class Target Enzyme Inhibition Range (IC50)

Data sourced from a study on selective FLT3 inhibitors. vichemchemie.com

Kinase Inhibition: Mechanisms and Specificity

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The pyrazolo[3,4-d]pyrimidine core is a foundational structure for the development of potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Numerous studies have demonstrated that derivatives built upon this scaffold exhibit significant anticancer activity by targeting CDK2.

In one study, a series of novel pyrazolo[3,4-d]pyrimidinone analogs were designed and synthesized as CDK2 inhibitors. The most active compounds, 1e and 1j , demonstrated significant inhibition of CDK2 with IC₅₀ values of 1.71 µM and 1.60 µM, respectively. These compounds also showed potent antiproliferative activity against the MCF-7 breast cancer cell line. Another investigation into N⁵-substituted-pyrazolo[3,4-d]pyrimidinone derivatives identified compound 4a as a more potent CDK2 inhibitor than the reference compound roscovitine, with an IC₅₀ value of 0.21 µM.

Further research on a different set of pyrazolo[3,4-d]pyrimidine derivatives identified compounds that showed superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. rsc.org The most potent of these, compounds 13 , 14 , and 15 , revealed significant enzymatic inhibitory activity against the CDK2/cyclin A2 complex, with IC₅₀ values of 0.081 µM, 0.057 µM, and 0.119 µM, respectively. rsc.org

Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2
CompoundTargetIC₅₀ (µM)
1e CDK21.71
1j CDK21.60
4a CDK20.21
13 CDK2/cyclin A20.081
14 CDK2/cyclin A20.057
15 CDK2/cyclin A20.119
Src Kinase Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and migration. nih.govbioworld.com The core scaffold serves as a potent ATP-competitive inhibitor. nih.gov

Research has led to the synthesis of novel pyrazolo-[3,4-d]-pyrimidine derivatives that demonstrate significant inhibitory effects on medulloblastoma cell proliferation by inhibiting Src phosphorylation. nih.gov In studies on Burkitt lymphoma, these inhibitors were found to be more effective than the well-known Src inhibitor PP2, inducing both apoptosis and cell cycle arrest at the G2/M phase. tandfonline.comnih.gov One study identified compound SI-388 as a particularly potent Src inhibitor. bioworld.com In enzymatic assays, this compound effectively inhibited Src, leading to reduced cell viability and tumorigenicity in glioblastoma models. bioworld.com

Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Kinase
Compound ClassActivity NotedCancer Model
Pyrazolo-[3,4-d]-pyrimidinesInhibition of Src phosphorylation, reduction of cell growthMedulloblastoma
Pyrazolo[3,4-d]pyrimidine derivativesCytotoxic effect, apoptosis induction, G2/M arrestBurkitt Lymphoma
SI-388 Potent Src inhibition, hampered cell viabilityGlioblastoma
Epidermal Growth Factor Receptor (EGFR) Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine moiety is a cornerstone for designing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression is linked to many cancers. nih.gov Modifications to this scaffold have yielded compounds with potent activity against both wild-type (WT) and mutant forms of EGFR. nih.gov

One study focused on designing new 1H-pyrazolo[3,4-d]pyrimidine derivatives to act as EGFR inhibitors. Among the synthesized compounds, 12b was the most promising, exhibiting an IC₅₀ value of 0.016 µM against EGFRWT and 0.236 µM against the mutant EGFRT790M. nih.govtandfonline.com Another investigation synthesized four series of new pyrazolo[3,4-d]pyrimidine derivatives, with the most active compounds (4 , 15 , and 16 ) showing significant EGFR tyrosine kinase inhibition with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org

Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
CompoundTargetIC₅₀ (µM)
12b EGFRWT0.016
12b EGFRT790M0.236
4 EGFR-TK0.054
15 EGFR-TK0.135
16 EGFR-TK0.034
JAK2/FLT3 Dual Kinase Inhibition

The this compound scaffold is a key intermediate in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). Dual inhibition of both FLT3 and Janus kinase 2 (JAK2) is a promising strategy to control AML development and overcome drug resistance.

A potent and orally available FLT3 kinase inhibitor, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) , was developed based on the pyrazolo[3,4-d]pyrimidine structure. This compound displayed a potent IC₅₀ of 40 nM against FLT3 kinase. It also demonstrated high selectivity, being over 170-fold more selective for FLT3 than for c-KIT kinase, which is an important factor for avoiding potential myelosuppression toxicity. In cellular assays, CHMFL-FLT3-122 significantly inhibited the proliferation of FLT3-ITD positive AML cell lines MV4-11 and MOLM13/14 with GI₅₀ values of 22 nM and 21 nM, respectively. While dual JAK2/FLT3 inhibitors based on other scaffolds have been developed, specific data on the JAK2 inhibitory activity of CHMFL-FLT3-122 was not detailed in the reviewed literature.

Inhibitory Activity of CHMFL-FLT3-122
CompoundTargetIC₅₀ / GI₅₀ (nM)Cell Line
CHMFL-FLT3-122 FLT3 Kinase40 (IC₅₀)N/A
CHMFL-FLT3-122 Cell Proliferation22 (GI₅₀)MV4-11
CHMFL-FLT3-122 Cell Proliferation21 (GI₅₀)MOLM13

Inhibition of Other Enzymes

Beyond kinase inhibition, derivatives of this compound have been synthesized and evaluated for their effects on other classes of enzymes, demonstrating the broad utility of this chemical scaffold.

A study involving the synthesis of new N-alkylated pyrazolo[3,4-d]pyrimidine derivatives, starting from this compound, tested their ability to inhibit acetylcholinesterase (AChE). The resulting compounds showed potent inhibitory activity, with Kᵢ values in the nanomolar range, from 15.41 ± 1.39 nM to 63.03 ± 10.68 nM.

The same series of N-alkylated derivatives were also evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. The compounds displayed potent inhibition against both isoforms. The Kᵢ values ranged from 17.68 ± 1.92 nM to 66.27 ± 5.43 nM for hCA I and from 8.41 ± 2.03 nM to 28.60 ± 7.32 nM for hCA II.

Inhibitory Activity of N-alkylated Pyrazolo[3,4-d]pyrimidine Derivatives
Enzyme TargetKᵢ Range (nM)
Acetylcholinesterase (AChE)15.41 - 63.03
Human Carbonic Anhydrase I (hCA I)17.68 - 66.27
Human Carbonic Anhydrase II (hCA II)8.41 - 28.60
Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibition

The compound this compound serves as a critical structural scaffold and synthetic intermediate in the development of potent inhibitors targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4). This protein kinase is essential for the sexual development of the malaria parasite, specifically playing a vital role in the exflagellation of male gametocytes, a process necessary for parasite transmission to mosquitoes. Consequently, inhibitors of PfCDPK4 are investigated as potential agents to block malaria transmission.

Research efforts have utilized this compound as a starting material to generate libraries of derivative compounds. Through chemical synthesis techniques such as alkylation followed by Suzuki-Miyaura coupling, various substituents can be introduced at different positions of the pyrazolopyrimidine core. This medicinal chemistry approach allows for the exploration of structure-activity relationships (SAR) to identify derivatives with high potency and selectivity for PfCDPK4. Studies have demonstrated that pyrazolopyrimidine-based inhibitors derived from this scaffold can effectively block P. falciparum exflagellation in vitro, often without exhibiting toxicity to human cells. This highlights the therapeutic potential of targeting PfCDPK4 and the foundational role of the this compound scaffold in developing transmission-blocking antimalarial agents. protheragen.ai

Cellular and Molecular Target Interactions

Interaction with Key Amino Acid Residues in Kinase Domains

The primary mechanism of action for this compound and its derivatives involves the inhibition of protein kinases. The core 1H-pyrazolo[3,4-d]pyrimidine structure is a bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP). nih.gov This structural mimicry allows it to bind to the highly conserved ATP-binding site within the catalytic domain of various kinases.

The scaffold effectively occupies the adenine-binding region and forms crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP, thereby competitively inhibiting the enzyme's function. The iodine atom at the 3-position serves as a versatile chemical handle, enabling the introduction of various substituents through cross-coupling reactions. These modifications can create additional interactions with other key amino acid residues within the ATP-binding pocket, such as those in the hydrophobic region or near the ribose-binding site, which can significantly enhance the inhibitor's potency and selectivity for a specific kinase target. nih.gov For example, derivatives of the pyrazolopyrimidine scaffold have been designed to exploit unique residues, like specific cysteine residues, within a target kinase domain to achieve greater selectivity.

Table 1: Kinase Interaction Profile of the Pyrazolo[3,4-d]pyrimidine Scaffold

Interaction SiteInteracting MoietyType of InteractionReference
ATP-Binding Site1H-pyrazolo[3,4-d]pyrimidine coreCompetitive Inhibition
Kinase Hinge Region1H-pyrazolo[3,4-d]pyrimidine coreHydrogen Bonding nih.gov
Hydrophobic PocketSubstituted groups on the scaffoldHydrophobic Interactions nih.gov

Modulation of Cellular Proliferation and Survival Pathways

By inhibiting the activity of key protein kinases, derivatives of this compound can effectively block intracellular signal transduction pathways that are critical for cell proliferation and survival. Many of these pathways are aberrantly activated in cancer cells, making kinase inhibitors a cornerstone of targeted cancer therapy.

For instance, the compound has been used to develop potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), particularly for treating acute myeloid leukemia (AML) that is positive for FLT3 internal tandem duplication (ITD) mutations. protheragen.ai Inhibition of the constitutively active FLT3 kinase in these cancer cells blocks downstream signaling, leading to reduced cell proliferation. Furthermore, extensive research has been conducted on other derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating broad anti-proliferative activity across various cancer cell lines. Specific derivatives have shown potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines by targeting the Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.org The inhibition of these kinases can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing the uncontrolled growth of tumors. nih.gov

Table 2: Anti-Proliferative Activity of a Representative 1H-pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b)

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Non-small cell lung cancer8.21 nih.govnih.gov
HCT-116Colorectal carcinoma19.56 nih.govnih.gov

Investigation of Receptor Interactions

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, for which this compound is a key synthetic precursor, has been extensively investigated for its interaction with receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play pivotal roles in cellular signaling, and their dysregulation is a common driver of cancer. One of the most studied RTKs in this context is the Epidermal Growth Factor Receptor (EGFR). nih.gov

Derivatives have been specifically designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. nih.gov By binding to the ATP pocket, these compounds prevent the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades responsible for cell growth, differentiation, and survival. nih.gov Research has focused on developing derivatives that are potent against both the wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which confers resistance to some first- and second-generation EGFR inhibitors. nih.govtandfonline.com The successful design of such dual inhibitors demonstrates the chemical tractability and therapeutic relevance of the 1H-pyrazolo[3,4-d]pyrimidine scaffold for targeting specific cell surface receptor kinases. nih.gov

Table 3: Inhibitory Activity of a Representative 1H-pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) Against EGFR

TargetDescriptionIC₅₀ (µM)Reference
EGFRWTWild-Type Epidermal Growth Factor Receptor0.016 nih.govtandfonline.com
EGFRT790MMutant Epidermal Growth Factor Receptor0.236 nih.govtandfonline.com

Structure Activity Relationship Sar Studies

Impact of the C3-Iodo Substituent on Biological Efficacy

The iodine atom at the C3 position of the pyrazolopyrimidine ring is a defining feature of this scaffold and plays a multifaceted role in its biological efficacy. Its influence stems from both its intrinsic properties and its utility as a synthetic handle for further chemical modifications.

Role of the Iodine Atom in Enabling Further Derivatization for SAR Expansion

Beyond its direct contribution to binding, the C3-iodo group is an exceptionally versatile synthetic handle for introducing a wide array of chemical groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. This chemical reactivity allows for the systematic exploration of the chemical space around the C3 position, a strategy that has been instrumental in expanding the SAR for this class of compounds. By replacing the iodine with various aryl, heteroaryl, or alkynyl groups, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its activity against specific targets. This approach has led to the discovery of derivatives with significantly improved potency and selectivity.

Influence of Substitutions at the N1 Position of the Pyrazole (B372694) Ring

The N1 position of the pyrazole ring is another key site for chemical modification that profoundly influences the biological properties of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Effect of Alkyl and Other Group Incorporations

Introducing various substituents at the N1 position has been a successful strategy for modulating the potency, selectivity, and physicochemical properties of these compounds. The size and nature of the N1-substituent can affect the molecule's orientation in the binding pocket and introduce new points of interaction. For example, the incorporation of a cyclopentyl group at the N1 position has been shown to be particularly effective for certain kinase inhibitors, suggesting that this group fits well into a specific hydrophobic pocket of the target enzyme. Similarly, attaching a tert-butyl group at this position has also been found to be beneficial for the activity of some derivatives. The table below summarizes the impact of different N1-substituents on the inhibitory activity against a specific kinase (Src kinase), illustrating the sensitivity of this position to substitution.

N1-SubstituentSrc IC₅₀ (nM)
Hydrogen>10000
Methyl108
Isopropyl6
Cyclopentyl4
tert-Butyl6
Phenyl50
Data sourced from studies on Src kinase inhibitors.

Stereochemical Considerations in N1-Substituted Derivatives

When the substituent at the N1 position is chiral, the stereochemistry can have a dramatic impact on biological activity. The three-dimensional arrangement of atoms in a chiral center determines how the substituent is oriented in space, which in turn affects its interaction with the asymmetric binding site of a protein. It is frequently observed that one enantiomer is significantly more potent than the other. For instance, in a series of inhibitors targeting Bruton's tyrosine kinase (BTK), the (R)-enantiomer of a derivative with a chiral 2-methyl-1-morpholin-4-yl-propan-1-one substituent at N1 was found to be more active than the (S)-enantiomer. This highlights the importance of stereochemistry in the design of potent and selective inhibitors based on this scaffold.

Modifications and Their Effects at the C4-Amino Group

The C4-amino group is a critical structural feature for the biological activity of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This primary amine typically acts as a key hydrogen bond donor, forming crucial interactions with the hinge region of the ATP-binding site in many protein kinases.

Consequently, modifications at this position are generally detrimental to the compound's inhibitory activity. For example, methylation of the C4-amino group often leads to a significant reduction or complete loss of potency. This is because the introduction of a methyl group can disrupt the essential hydrogen bonding pattern required for stable binding to the target kinase. The table below demonstrates the effect of C4-amino group modification on the inhibitory activity against Src kinase.

C4-SubstituentSrc IC₅₀ (nM)
-NH₂6
-NH(Me)518
-N(Me)₂>10000
Data for N1-isopropyl derivatives.

This stark decrease in activity upon substitution underscores the importance of the unsubstituted C4-amino group for the canonical binding mode of this class of inhibitors.

Optimization of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, largely due to its structural similarity to endogenous purines. cu.edu.egresearchgate.net This resemblance allows it to function as a hinge-binder in the ATP-binding site of various kinases, making it a valuable starting point for the design of potent and selective inhibitors. nih.gov Optimization of this scaffold involves targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

The design of many kinase inhibitors is based on the principle of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical and chemical properties. The pyrazolo[3,4-d]pyrimidine nucleus is a well-established bioisostere of the purine (B94841) ring system, particularly adenine (B156593). researchgate.netnih.gov This structural mimicry is a key strategy in the development of ATP-competitive kinase inhibitors.

The rationale for this replacement lies in the structural analogy to adenine, which allows pyrazolo[3,4-d]pyrimidine derivatives to fit into the ATP binding pocket of kinases. nih.govmdpi.com The nitrogen atoms within the fused ring system can form critical hydrogen bond interactions with the hinge region of the kinase, similar to how ATP binds. mdpi.com This bioisosteric substitution has been successfully employed to create potent inhibitors for a variety of kinases implicated in cancer and other diseases. cu.edu.eg For instance, replacing the pteridine (B1203161) ring in methotrexate (B535133) with a pyrazolo[3,4-d]pyrimidine scaffold has been shown to improve Dihydrofolate reductase (DHFR) inhibition activity. nih.gov

This strategy has led to the development of numerous derivatives with significant therapeutic potential. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitutions at various positions, enabling fine-tuning of the molecule's activity and selectivity towards specific kinase targets. nih.gov

FeaturePurine (Adenine)Pyrazolo[3,4-d]pyrimidineSignificance in Kinase Inhibition
Core Structure Fused pyrimidine (B1678525) and imidazole (B134444) ringsFused pyrazole and pyrimidine ringsActs as a structural mimic of the adenine base in ATP. nih.gov
H-Bonding Nitrogen atoms act as H-bond donors/acceptorsNitrogen atoms mimic the H-bonding pattern of adenineEnables crucial interactions with the kinase hinge region. mdpi.com
Planarity Planar aromatic systemPlanar aromatic systemFacilitates stacking interactions within the ATP binding site.
Synthetic Tractability Endogenous moleculeVersatile synthetic handles for modificationAllows for systematic SAR studies and optimization of properties. nih.gov

The introduction of bulky substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold is a common strategy to enhance inhibitory activity and selectivity. rsc.org These bulky groups can occupy hydrophobic pockets within the ATP-binding site, leading to increased binding affinity and residence time. The 3-iodo substituent of this compound itself serves as a versatile handle for introducing such groups via cross-coupling reactions.

Research has shown that the addition of bulky and flexible groups can play a pivotal role in modulating kinase activity. mdpi.com For example, SAR studies on a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives revealed that specific bulky substituents led to potent Src kinase inhibition. nih.gov Computational studies have corroborated these findings, demonstrating that certain bulky groups attached to the scaffold can increase the potency for targets like Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and improve selectivity over human kinases such as Src. rsc.org

The strategic placement of these groups is critical. The pyrazolo[3,4-d]pyrimidine core is designed to fill the bulky space of the adenine-binding region, and additional bulky moieties can exploit adjacent hydrophobic regions to further anchor the inhibitor in the active site. mdpi.com

Position of SubstitutionType of Bulky GroupObserved Effect on ActivityPotential Rationale
R1-position Phenyl, substituted phenylPotent inhibition of EGFR and VEGFR2. nih.govOccupies hydrophobic pocket, forms additional interactions.
R2-position Bulky or electronegative substituentsIncreased potency and selectivity for TgCDPK1. rsc.orgAccesses specific sub-pockets in the target kinase.
C3-position Phenylethynyl with further substitutionsPotent multi-kinase inhibition (e.g., Src, B-RAF). nih.govExtends into solvent-exposed regions or deeper pockets.
C4-amino group Anilino moietiesPotent inhibition of erbB2 and/or EGFR. cu.edu.egForms key interactions and directs the molecule's orientation.

Computational Approaches in SAR Analysis and Predictive Modeling

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new, more potent inhibitors. For pyrazolo[3,4-d]pyrimidine derivatives, a variety of in silico techniques are employed to predict binding affinities, understand interaction modes, and build predictive models.

Molecular Docking is widely used to predict the binding conformation of pyrazolo[3,4-d]pyrimidine derivatives within the kinase active site. researchgate.netbohrium.com These studies help to visualize and analyze the crucial hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues, such as those in the hinge region. nih.govrsc.org Docking simulations can rationalize the observed biological activities and guide the design of new analogs with improved binding characteristics.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are employed to build predictive models. rsc.org These models correlate the 3D properties of a series of compounds with their biological activities. For pyrazolo[3,4-d]pyrimidines, CoMFA models have been developed with high statistical robustness, providing insights into how steric and electrostatic fields around the scaffold influence inhibitory potency. rsc.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, verifying the stability of binding modes predicted by docking. rsc.org MD simulations can reveal the flexibility of the protein and the ligand, offering a more realistic representation of the interactions and helping to confirm the key residues involved in binding.

These computational approaches, often used in concert, provide a powerful platform for the rational design and optimization of pyrazolo[3,4-d]pyrimidine-based inhibitors, accelerating the discovery of new therapeutic agents. researchgate.net

Preclinical Investigation and Therapeutic Potential

Oncology Research and Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold, of which 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key building block, has garnered substantial attention in oncology research. ekb.eg Its structural similarity to adenine (B156593) allows derivatives to act as ATP-competitive inhibitors for various protein kinases, which are often dysregulated in cancer. ekb.egsemanticscholar.org This has positioned the compound as a crucial starting material in the synthesis of targeted cancer therapies. chemimpex.com Research has demonstrated that modifying this core structure can lead to potent inhibitors of critical oncogenic kinases, including Bcr-Abl, Src, and FMS-like tyrosine kinase 3 (FLT3). protheragen.ainih.gov

Derivatives synthesized from the this compound scaffold have been evaluated for their anticancer activity against a variety of human cancer cell lines. These studies are crucial for determining the antiproliferative potential of new chemical entities.

Broad-Spectrum Activity : In one study, newly synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested against four cancer cell lines: liver (HepG-2), cervical (Hela), colon (HCT-116), and breast (MCF-7). One compound, in particular, demonstrated broad-spectrum cytotoxic activity with IC₅₀ values of 6.18, 6.48, 4.03, and 5.82 μM against these cell lines, respectively, proving more potent than the reference drug doxorubicin (B1662922) in this assay. ekb.eg

EGFR Inhibition : Another series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were assessed for their anti-proliferative effects against lung (A549) and colon (HCT-116) cancer cell lines, which are known to overexpress the epidermal growth factor receptor (EGFR). nih.gov The most promising compound in this series exhibited potent activity with an IC₅₀ value of 8.21 µM against the A549 cell line. nih.gov

Hematological Malignancies : A pyrazolo[3,4-d]pyrimidine compound, identified as a Src inhibitor, was shown to reduce cell viability and induce apoptosis in various lymphoid and myeloid cancer cell lines, including Jurkat, SKMM1, and Jurl-MK1 cells. frontiersin.org

Chronic Myeloid Leukemia : As part of the development of dual Src/Bcr-Abl inhibitors, pyrazolo[3,4-d]pyrimidine compounds demonstrated antiproliferative activity against the K562 chronic myeloid leukemia (CML) cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Derivative Series Cancer Cell Line Cell Type IC₅₀ (μM)
EGFR Inhibitor ekb.eg HepG-2 Liver 6.18
EGFR Inhibitor ekb.eg Hela Cervical 6.48
EGFR Inhibitor ekb.eg HCT-116 Colon 4.03
EGFR Inhibitor ekb.eg MCF-7 Breast 5.82
EGFR Inhibitor nih.gov A549 Lung 8.21
EGFR Inhibitor nih.gov HCT-116 Colon 19.56

Efficacy Studies in Animal Models of Cancer (e.g., Chronic Myeloid Leukemia, B-cell Malignancies, Acute Myeloid Leukemia)

The therapeutic potential of compounds derived from this compound has been further investigated in various animal models of cancer.

Acute Myeloid Leukemia (AML) : This compound is a key reagent in the synthesis of CHMFL-FLT3-122, a potent and orally active FLT3 kinase inhibitor. protheragen.aiqingmupharm.com This is particularly relevant for AML subtypes that are positive for the FLT3 internal tandem duplication (FLT3-ITD) mutation, which is associated with a poor prognosis. protheragen.ainih.gov Animal models are instrumental in evaluating the efficacy of such targeted inhibitors in a whole-organism setting. nih.gov

Chronic Myeloid Leukemia (CML) : The pyrazolo[3,4-d]pyrimidine scaffold has been used to develop dual inhibitors of Src and Bcr-Abl kinases, the latter being the hallmark of CML. nih.govresearchgate.net These derivatives have shown promise for treating CML, including forms resistant to existing therapies due to mutations like T315I. nih.gov Studies have shown that these compounds exhibit activity in various in vitro and in vivo tumor models of CML. mdpi.comnih.gov

Other Malignancies : The versatility of the pyrazolo[3,4-d]pyrimidine core is evident in its application to other cancers. For instance, derivatives have been developed as TRAP1 inhibitors, which demonstrated significant tumor growth reduction in mouse xenograft models of prostate cancer (PC3). researchgate.net

Research in Autoimmune and Inflammatory Disorders

Beyond oncology, derivatives of this compound are being explored for their potential in treating autoimmune and inflammatory conditions. The kinase inhibitory properties of the pyrazolo[3,4-d]pyrimidine nucleus are applicable to signaling pathways involved in inflammation and immune responses.

Rheumatoid Arthritis : A series of pyrazolo[3,4-d]pyrimidine derivatives were identified as potent and selective Janus kinase 3 (JAK3) inhibitors. nih.gov Selective JAK3 inhibition is a promising therapeutic strategy for autoimmune diseases. nih.gov In a rat adjuvant-induced arthritis model, a lead compound from this series demonstrated efficacy, suggesting its potential for treating rheumatoid arthritis. nih.gov

Neuroinflammation and Neuroprotection : A novel pyrazolo[3,4-d]pyrimidine compound, KKC080096, was found to have significant anti-inflammatory and neuroprotective effects. semanticscholar.orgkoreascience.kr The compound was shown to upregulate the antioxidant enzyme heme oxygenase-1 (HO-1) and suppress the production of inflammatory mediators in microglial cells. koreascience.kr In a mouse model of Parkinson's disease, KKC080096 protected dopaminergic neurons and reduced microglial activation, indicating its therapeutic potential for inflammation-related neurodegenerative disorders. semanticscholar.orgkoreascience.kr

Antiviral Research Applications

While the pyrazolo[3,4-d]pyrimidine scaffold is a known pharmacophore in medicinal chemistry, extensive research detailing the specific antiviral applications of this compound or its direct derivatives is limited in publicly available scientific literature. Research on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has shown potential for developing antagonists against the influenza virus nonstructural protein 1, but this represents a different isomeric scaffold. mdpi.com Further investigation is required to fully determine the potential of this specific compound class in antiviral drug discovery.

Investigation in Infectious Diseases (e.g., Malaria)

The utility of this compound extends to the field of infectious diseases, particularly in the development of novel antimalarial agents. The compound serves as a crucial intermediate for creating inhibitors that target essential parasite processes.

Specifically, it is used in the preparation of potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). protheragen.aiqingmupharm.com This kinase is vital for the parasite's life cycle, and its inhibition is a strategy to block the transmission of malaria from humans to mosquitoes. protheragen.aiqingmupharm.com In vitro assays have confirmed that derivatives based on this scaffold can effectively impair the growth and reproduction of Plasmodium falciparum.

Immunostimulatory Properties and Drug Development

Current research on this compound and its derivatives has predominantly focused on their inhibitory effects on cellular pathways, such as those driven by kinases, leading to anticancer and anti-inflammatory outcomes. ekb.egnih.gov The primary drug development strategy for this compound class has been to act as ATP-competitive antagonists, thereby dampening overactive signaling pathways. ekb.eg There is currently a lack of significant scientific literature suggesting that this compound or its direct derivatives possess immunostimulatory properties. The main thrust of its development is centered on targeted inhibition rather than broad immune system activation.

Emerging Research Applications of 3 Iodo 1h Pyrazolo 3,4 D Pyrimidin 4 Amine

Agrochemical Development

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in the development of new agrochemicals due to its structural similarity to purines, which are essential for various biological processes. mdpi.com This structural analogy allows derivatives of this scaffold to interfere with metabolic pathways in pests and pathogens. The presence of the iodine atom in 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine enhances its reactivity, making it an ideal starting point for the synthesis of diverse agrochemical candidates. chemimpex.comtcichemicals.com

Design of Novel Herbicides

Research into the herbicidal properties of pyrazolo[3,4-d]pyrimidine derivatives has shown promising results. A study on novel pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their potential as herbicides. These compounds were synthesized and evaluated for their activity against the root growth of rape and barnyard grass, indicating that the pyrazolo[3,4-d]pyrimidine core can be a basis for new herbicidal agents. mdpi.com While this particular study did not use the 3-iodo-4-amine variant specifically, it highlights the potential of the core structure in herbicide design. The this compound can serve as a crucial intermediate to introduce various functional groups at the 3-position, allowing for the fine-tuning of herbicidal activity and selectivity.

Table 1: Herbicidal Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Type Target Weed Activity Level Reference
Pyrazolo[3,4-d]pyrimidin-4-ones Rape (root) Potential Herbicidal Activity mdpi.com

Fungicidal Properties

The pyrazolo[3,4-d]pyrimidine nucleus is also being explored for its fungicidal properties. Various derivatives have been synthesized and tested against a range of plant pathogenic fungi. chemimpex.com For instance, certain pyrazolo[3,4-d]pyrimidine-6-thiones have shown activity against Candida albicans. chemimpex.com Although direct studies on the fungicidal activity of this compound are not extensively documented, its role as a precursor is significant. The iodo group can be readily replaced through cross-coupling reactions to generate a library of derivatives with diverse substituents, which can then be screened for antifungal activity against various phytopathogens. This synthetic versatility makes it a valuable tool in the search for new and effective fungicides.

Material Science Research

In the field of material science, the unique properties of heterocyclic compounds are being increasingly harnessed to create advanced materials. The pyrazolopyrimidine scaffold, with its rigid, planar structure and potential for various intermolecular interactions, is a candidate for the development of novel polymers and coatings. mdpi.com

Synthesis of Advanced Polymers

The application of halogen bonding in polymer science has been a growing area of interest. Halogen atoms, such as the iodine in this compound, can act as electron acceptors in non-covalent interactions, which can be utilized in the design of supramolecular polymers and for organizing macromolecular structures. qingmupharm.com While specific polymers synthesized directly from this compound are not yet widely reported, its potential as a monomer or a functional building block is significant. The amine and iodo functionalities provide reactive sites for polymerization reactions, potentially leading to the creation of polymers with unique electronic, thermal, or self-assembly properties.

Development of Functional Coatings

The development of new material systems and coatings is a multidisciplinary field focused on improving the performance of materials in various applications. Pyrazolopyrimidine derivatives are being investigated for their potential use in functional coatings, for example, as corrosion inhibitors. The ability to tailor the chemical structure of pyrazolopyrimidines allows for the optimization of properties such as adhesion, durability, and specific functionalities like antimicrobial or antifouling characteristics. This compound can be a key starting material for synthesizing tailored molecules that can be incorporated into coating formulations to impart desired properties.

Diagnostic Assay Development

The development of sensitive and specific diagnostic assays is crucial for early disease detection and monitoring. Pyrazolopyrimidine derivatives have shown significant promise in this area, particularly in the creation of fluorescent probes and biosensors. mdpi.com The core structure of these compounds often exhibits favorable photophysical properties. mdpi.com

The investigation of this compound in diagnostic assays is an emerging area of interest. chemimpex.com The pyrazolopyrimidine scaffold can be chemically modified to create fluorescent molecules that can bind to specific biological targets, such as proteins or nucleic acids. The iodine atom on the 3-position of the pyrazole (B372694) ring offers a convenient handle for introducing fluorophores or other reporter molecules through various chemical reactions. This allows for the design of specific probes for use in techniques like fluorescence microscopy and flow cytometry to visualize and quantify biological processes. While direct application of the title compound as a diagnostic agent is not yet established, its utility as a synthetic intermediate for creating such probes is a key area of ongoing research.

Table 2: Potential Applications of Pyrazolopyrimidine Derivatives in Diagnostics

Application Area Principle Potential Role of this compound
Fluorescent Probes Serves as a core scaffold for fluorescent molecules that bind to specific biological targets. Key intermediate for the synthesis of functionalized probes.

Detection of Specific Biological Markers

The compound this compound is emerging as a valuable scaffold in the development of molecular tools for diagnostic applications. Its inherent structural features, particularly the pyrazolo[3,4-d]pyrimidine core which mimics the purine (B94841) bases of DNA and RNA, make it an attractive candidate for the design of probes that can interact with specific biological targets. The presence of an iodine atom at the 3-position provides a convenient handle for synthetic modification, allowing for the attachment of various signaling moieties, such as fluorophores or electrochemical reporters, to create sensitive and selective detection agents.

Research in this area is focused on leveraging these properties to create novel biosensors and probes for the detection of specific biological markers, which are indicative of particular disease states. The general strategy involves designing derivatives of this compound that can bind with high affinity and specificity to a target biomarker, such as a particular protein, enzyme, or nucleic acid sequence. This binding event is then translated into a measurable signal, enabling the quantification of the biomarker.

While the primary application of this compound and its derivatives has been in the realm of therapeutic kinase inhibitors, its potential in diagnostics is an active area of investigation. The development of probes based on this scaffold could lead to advancements in early disease diagnosis and monitoring. However, detailed research findings with specific performance data on biosensors for biomarker detection using this particular compound are not yet widely available in the public domain. The majority of current research focuses on the synthesis of derivatives for therapeutic applications rather than for diagnostics.

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine often involves the regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine. A common method employs N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.org While effective, yielding up to 88.7%, this approach presents opportunities for improvement in line with the principles of green chemistry.

Future research will likely focus on developing more sustainable synthetic routes. This includes the exploration of:

Alternative Solvents: Replacing high-boiling point, polar aprotic solvents like DMF with more environmentally benign alternatives.

Catalytic Methods: Investigating catalytic systems that could reduce the amount of iodinating reagent required and potentially lower reaction temperatures.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve energy efficiency, a technique that has shown promise for the synthesis of the parent pyrazolo[3,4-d]pyrimidine scaffold. nih.gov

The overarching goal is to create synthetic pathways that are not only high-yielding but also economically viable, safer for researchers, and have a reduced environmental footprint.

Exploration of Novel Biological Targets and Mechanistic Pathways

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, largely due to its structural similarity to the purine (B94841) ring of adenine (B156593), a key component of ATP. nih.govekb.eg This has made it a cornerstone for the design of ATP-competitive kinase inhibitors. Derivatives of this compound have been successfully developed to target a range of protein kinases implicated in cancer, such as:

Bcr-Abl

Epidermal Growth Factor Receptor (EGFR) nih.gov

FMS-like tyrosine kinase 3 (FLT3) nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov

Src kinase nih.govrsc.org

A significant future direction is to expand the scope of biological targets beyond this established family of enzymes. The versatility of the scaffold allows for chemical modifications that could facilitate binding to other enzyme classes or cellular receptors. Potential new areas of exploration include targeting DNA-interacting enzymes like topoisomerases, as some pyrazolopyrimidine analogs have already demonstrated this capability. ekb.eg Furthermore, investigating the compound's derivatives against novel kinase targets involved in other diseases, such as inflammatory disorders or neurodegenerative diseases, represents a promising avenue for research.

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For derivatives of this compound, extensive SAR work has already been performed. The iodine atom at the C3 position is particularly important as it serves as a chemical handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for systematic exploration of the chemical space around the scaffold to enhance interactions with the target protein.

Future SAR studies will need to be more sophisticated to address the challenges of potency and, critically, selectivity. Achieving selectivity for a specific kinase over other closely related kinases is essential for minimizing off-target effects. Advanced approaches will include:

Computational Modeling: Utilizing techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular dynamics simulations to better predict how structural modifications will affect binding affinity and selectivity. rsc.org

Fragment-Based Drug Design: Using smaller chemical fragments to map the binding site and then growing or linking them to create highly potent and selective inhibitors.

Covalent Inhibition: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of the target kinase, which can lead to increased potency and duration of action.

The table below summarizes key SAR findings for pyrazolo[3,4-d]pyrimidine derivatives, providing a foundation for future design strategies.

Target Kinase(s)Scaffold Position ModifiedKey Findings for Enhanced Activity
FLT3 and VEGFR2 C3 and N1 positionsOptimization of substituents at these positions led to compounds with high potency against FLT3-driven leukemia cells and significant anti-angiogenic effects. nih.gov
Src Kinase C3 positionIntroduction of a phenylethynyl group at the C3 position resulted in a new class of highly potent Src inhibitors. nih.gov
Src vs. ABL Kinase N1 positionAn N1 substituent of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group was found to be optimal for generating high selectivity for Src family kinases over ABL kinase. acs.org
EGFR C3 and N1 positionsModifications at the N1 and C3 positions of the pyrazolopyrimidine ring were explored to fit the pharmacophoric features of EGFR inhibitors, targeting the adenine and hydrophobic regions of the ATP binding site. ekb.egnih.gov

Translational Research and Potential for Clinical Progression

Translational research acts as the critical bridge between preclinical drug discovery and clinical application in humans. dndi.org Several derivatives synthesized from this compound have shown significant promise in preclinical models. For instance, specific compounds have demonstrated the ability to cause complete tumor regression in mouse xenograft models of acute myeloid leukemia and triple-negative breast cancer, often without obvious toxicity. nih.govnih.gov

The path forward to clinical progression involves several key challenges:

Pharmacokinetics and ADME Properties: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is necessary to ensure they have suitable drug-like characteristics.

Preclinical Toxicology: Rigorous safety and toxicology studies must be conducted in animal models to identify any potential liabilities before human trials can begin.

Formulation Development: Creating a stable formulation that ensures consistent delivery and bioavailability of the drug is a critical step. dndi.org

Biomarker Identification: Identifying predictive biomarkers can help select the patient populations most likely to respond to the new agent, paving the way for more successful and targeted clinical trials.

Successfully navigating these translational hurdles is essential for realizing the clinical potential of these promising compounds.

Addressing Resistance Mechanisms to Kinase Inhibitors

A major challenge in cancer therapy is the development of drug resistance. nih.gov Tumors can become resistant to kinase inhibitors through various mechanisms, including:

On-Target Mutations: The emergence of secondary mutations in the kinase's ATP-binding pocket that reduce the inhibitor's binding affinity. A classic example is the T315I "gatekeeper" mutation in Bcr-Abl. researchgate.netdovepress.comnih.gov

Gene Amplification: An increase in the number of copies of the target kinase gene, leading to its overexpression. nih.gov

Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing for continued growth and proliferation. nih.govnih.gov

The this compound scaffold is a valuable tool in the effort to overcome resistance. Its versatility allows for the rational design of next-generation inhibitors specifically engineered to bind to both the wild-type and mutant forms of a target kinase. For example, derivatives have been specifically designed to inhibit the T315I mutant of Bcr-Abl and the T790M mutant of EGFR, which confer resistance to earlier-generation inhibitors. nih.gov

Future research must focus on proactively addressing resistance. This involves anticipating potential resistance mutations through laboratory screening and designing new compounds or combination therapies that can either prevent resistance from emerging or effectively treat tumors that have already become resistant.

Q & A

Basic Question: What is the standard synthetic route for 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is regioselectivity ensured?

Methodological Answer:
The compound is synthesized via regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under mild heating (50–60°C) . Regioselectivity at the 3-position is attributed to the electron-rich pyrazolo-pyrimidine core, where the iodine electrophile preferentially attacks the most nucleophilic carbon. Characterization via 1^1H NMR and IR confirms the substitution pattern, with the absence of N-H stretches in IR (if alkylated) and downfield shifts in 1^1H NMR for adjacent protons .

Advanced Question: How can structural modifications at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold improve kinase inhibition selectivity?

Methodological Answer:
Introducing bulky substituents at the 1-position (e.g., isopropyl, cyclopentyl) enhances selectivity for kinases like RET or Src by occupying hydrophobic pockets in the ATP-binding site. For example, 1-isopropyl derivatives show improved RET kinase inhibition (IC50_{50} < 100 nM) compared to unsubstituted analogs. Computational docking (e.g., using AutoDock Vina) and mutagenesis studies validate steric complementarity with kinase active sites. Synthetic routes involve Mitsunobu reactions with chiral alcohols (e.g., tert-butyl-(S)-3-hydroxypiperidine-1-carboxylate) to introduce stereochemistry .

Basic Question: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C5_5H4_4IN5_5: 276.96 g/mol) and isotopic patterns for iodine.
  • 1^1H/13^{13}C NMR : Key signals include the pyrimidine C-I coupling (δ ~145 ppm in 13^{13}C) and aromatic protons (δ 8.2–8.5 ppm in 1^1H) .

Advanced Question: How do contradictory bioactivity results arise in SAR studies of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be resolved?

Methodological Answer:
Contradictions often stem from off-target effects or variable cellular permeability. For example, 3-iodo derivatives may show potent in vitro kinase inhibition but poor cellular activity due to limited membrane penetration. Strategies to resolve discrepancies:

  • Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in cells.
  • Prodrug Design : Introduce phosphonate or ester groups to enhance solubility .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., deiodination) .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent iodine loss or oxidation .
  • Hazard Mitigation : Use fume hoods for synthesis (volatile iodinated byproducts) and PPE (gloves, goggles) due to toxicity (H301: toxic if swallowed) .
  • Waste Disposal : Collect iodinated waste separately for halogen-specific treatment .

Advanced Question: How can Suzuki-Miyaura cross-coupling be applied to diversify the 3-position of the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:
The 3-iodo group serves as a handle for palladium-catalyzed cross-coupling. Example protocol:

  • Reagents : Pd(PPh3_3)4_4, aryl/alkenyl boronic acids, Na2_2CO3_3, in dioxane/H2_2O (3:1).
  • Conditions : Microwave-assisted heating (120°C, 30 min) for rapid coupling.
  • Applications : Introduce biaryl (e.g., 4-phenoxyphenyl) or alkyne groups for kinase inhibitor optimization . Post-reaction purification via silica gel chromatography (EtOAc/hexane) yields >90% pure products.

Basic Question: What spectroscopic features distinguish this compound from its non-iodinated precursor?

Methodological Answer:

  • UV-Vis : Iodination shifts λmax_{max} from 270 nm (precursor) to 290 nm due to increased conjugation.
  • 127^{127}I NMR : A distinct signal at ~–200 ppm confirms iodine incorporation.
  • IR : Loss of N-H stretches (if alkylated) and C-I vibration at 500–600 cm1^{-1} .

Advanced Question: How can computational modeling guide the design of covalent-reversible inhibitors based on this scaffold?

Methodological Answer:

  • Docking Studies (e.g., Schrödinger Suite) : Identify nucleophilic residues (e.g., cysteine) near the ATP-binding site.
  • Warhead Design : Introduce α,β-unsaturated carbonyls or acrylamides at the 1-position linker for Michael addition-mediated covalent binding.
  • Kinetic Analysis : Measure kinact_{inact}/Ki_i values to optimize residence time and selectivity .

Basic Question: What are common degradation pathways of this compound, and how are they mitigated?

Methodological Answer:

  • Photodegradation : Iodine loss under UV light; mitigate by storing in amber vials .
  • Hydrolysis : Susceptibility at the pyrimidine C-N bond in acidic conditions; stabilize with lyophilized formulations.
  • Oxidation : Use antioxidants (e.g., BHT) in solution-phase storage .

Advanced Question: How does the 3-iodo substituent influence binding kinetics in kinase inhibition assays?

Methodological Answer:
The iodine’s hydrophobic volume enhances binding affinity (ΔG ~ –2 kcal/mol) by filling subpockets in kinases like EGFR or Src. Surface plasmon resonance (SPR) studies show slower off-rates (koff_{off} < 0.01 s1^{-1}) compared to chloro/bromo analogs. Competitive ITC assays reveal entropy-driven binding due to displacement of ordered water molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.